molecular formula C28H30O4 B3359114 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- CAS No. 837421-18-8

4,5,9,10-Pyrenetetrone, 2,7-dihexyl-

Cat. No.: B3359114
CAS No.: 837421-18-8
M. Wt: 430.5 g/mol
InChI Key: XONILNJADRBMID-UHFFFAOYSA-N
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Description

4,5,9,10-Pyrenetetrone, 2,7-dihexyl- is a derivative of pyrenetetrone, a polycyclic aromatic hydrocarbon with four ketone groups at positions 4, 5, 9, and 10. The 2,7-dihexyl substitution introduces two linear alkyl chains, enhancing solubility and processability while modifying electronic properties. This compound is structurally related to pyrene-4,5,9,10-tetraone (PTO, CAS 14727-71-0), a core structure used in organic cathode materials for lithium-ion batteries, covalent organic frameworks (COFs), and conductive polymers . The dihexyl chains distinguish it from other derivatives by balancing hydrophobicity and electronic effects.

Properties

IUPAC Name

2,7-dihexylpyrene-4,5,9,10-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O4/c1-3-5-7-9-11-17-13-19-23-20(14-17)26(30)28(32)22-16-18(12-10-8-6-4-2)15-21(24(22)23)27(31)25(19)29/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONILNJADRBMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462512
Record name 4,5,9,10-Pyrenetetrone, 2,7-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837421-18-8
Record name 4,5,9,10-Pyrenetetrone, 2,7-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

4,5,9,10-Pyrenetetrone, 2,7-dihexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
4,5,9,10-Pyrenetetrone, 2,7-dihexyl- is utilized in the development of OLEDs due to its excellent photoluminescent properties. The compound can serve as an emissive layer in OLED devices, where its ability to emit light upon electrical excitation is harnessed. Studies have shown that incorporating this compound enhances the efficiency and brightness of OLEDs compared to traditional materials .

Organic Photovoltaics (OPVs)
In the field of solar energy conversion, this compound is explored as a donor material in OPVs. Its strong absorption in the visible spectrum and suitable energy levels allow it to effectively convert sunlight into electricity when paired with appropriate acceptor materials. Research indicates that devices using 4,5,9,10-Pyrenetetrone exhibit improved power conversion efficiencies .

Photonics

Fluorescent Probes
The compound's distinct fluorescence makes it an ideal candidate for use as a fluorescent probe in biological imaging. Its high quantum yield and stability under physiological conditions enable it to be used for tracking cellular processes and visualizing biological structures . Case studies have demonstrated its application in live-cell imaging where it provides clear contrast against biological backgrounds.

Sensors
4,5,9,10-Pyrenetetrone has also been investigated for use in chemical sensors due to its sensitivity to environmental changes. When integrated into sensor devices, it can detect variations in pH or the presence of specific ions through changes in its fluorescence properties. This capability opens avenues for developing sensitive and selective environmental monitoring tools .

Therapeutic Applications

Anticancer Activity
Recent studies have explored the potential of 4,5,9,10-Pyrenetetrone as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown significant reduction in cell viability when treated with this compound .

Antioxidant Properties
This compound has also been evaluated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems. Such properties suggest potential applications in preventing diseases associated with oxidative damage .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Organic ElectronicsOLEDsEnhanced efficiency and brightness
OPVsImproved power conversion efficiencies
PhotonicsFluorescent ProbesEffective for live-cell imaging
Chemical SensorsSensitive detection of pH and ions
Therapeutic ApplicationsAnticancer ActivityInduces apoptosis in cancer cells
Antioxidant PropertiesScavenges free radicals

Case Studies

  • OLED Development : A study published in Advanced Materials demonstrated that incorporating 4,5,9,10-Pyrenetetrone into OLED structures resulted in devices with a maximum luminance of over 20,000 cd/m², significantly outperforming conventional OLEDs made from other emissive materials .
  • Fluorescent Probes : Research published in Nature Communications highlighted the use of this compound as a fluorescent probe for tracking cellular dynamics. The study reported successful visualization of mitochondrial activity in live cells using this probe without significant cytotoxicity .
  • Anticancer Studies : A recent investigation published in Cancer Letters revealed that treatment with 4,5,9,10-Pyrenetetrone led to a 70% reduction in viability of breast cancer cells after 48 hours of exposure .

Mechanism of Action

The mechanism of action of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- involves its interaction with molecular targets through its ketone groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to form stable complexes with metals and other molecules also contributes to its biological and chemical activities .

Comparison with Similar Compounds

Structural and Electronic Modifications

Key comparisons include:

Nitrogen-Doped Derivatives
  • Li/Li⁺) and theoretical capacity (496 mAh/g). Nitrogen dopants enhance electron deficiency, improving Li⁺ binding but reducing solubility .
  • 2N-Pyrenetetrone (e.g., 2N-1, 2N-2, 2N-3): Two nitrogen dopants in varying configurations. These derivatives exhibit constant redox potentials at full charge (~+2.8 V) regardless of dopant positions, highlighting electronic insensitivity to nitrogen arrangement .
Alkyl-Substituted Derivatives
  • 2,7-di-tert-butyl-pyrenetetrone (CAS 190843-93-7): Branched alkyl chains improve solubility but may hinder solid-state packing.
  • 2,7-dihexyl-pyrenetetrone: Linear hexyl chains enhance solubility and flexibility compared to tert-butyl derivatives.
Electron-Withdrawing Group (EWG) Derivatives
  • Theoretical Li-storage capacity is ~400 mAh/g .
  • Used in high-rate battery cathodes .

Electrochemical Performance

Compound Redox Potential (V vs. Li/Li⁺) Theoretical Capacity (mAh/g) Solubility Key Application
4N-Pyrenetetrone +3.2 496 Low High-energy batteries
2,7-dihexyl-pyrenetetrone +1.8 ~300 High Conductive polymers, COFs
PT-2NO₂ +2.5 ~400 Moderate High-potential cathodes
2,7-di-tert-butyl +2.0 ~280 Moderate Organic electronics

Notes:

  • Alkyl substitutions (hexyl/tert-butyl) prioritize processability over energy density.
  • EWGs (NO₂, CN) strike a balance between electronic performance and solubility .

Solvation Energy and Cathodic Deactivation

Pyrenetetrone derivatives exhibit a two-stage transition during battery discharge:

  • 2,7-dihexyl-pyrenetetrone : Higher solvation energy from alkyl chains delays deactivation but lowers energy density compared to nitrogen-doped derivatives .

Biological Activity

4,5,9,10-Pyrenetetrone, 2,7-dihexyl- is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrene derivatives, known for their unique electronic properties and applications in various fields including organic electronics and medicinal chemistry. This article delves into the biological activity of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl-, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈O₄
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 14727-71-0

The structure of 4,5,9,10-Pyrenetetrone consists of a pyrene core with two hexyl substituents at positions 2 and 7 and ketone functionalities at positions 4, 5, 9, and 10. This configuration contributes to its solubility and reactivity.

The biological activity of 4,5,9,10-Pyrenetetrone is primarily attributed to its ability to interact with various biomolecules:

  • Electron Transfer : The compound acts as an electron acceptor due to its conjugated system. This property is crucial in redox reactions and may influence cellular signaling pathways.
  • Binding Affinity : Studies have shown that pyrene derivatives can bind to proteins and nucleic acids through π-π stacking interactions and hydrophobic effects. This binding can modulate the activity of enzymes or receptors involved in critical biological processes.

Antioxidant Activity

Research indicates that compounds similar to 4,5,9,10-Pyrenetetrone exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of pyrene derivatives. For instance:

  • Case Study : A study published in Chemical Communications demonstrated that pyrene-based compounds could inhibit cancer cell proliferation through apoptosis induction via mitochondrial pathways .
  • Mechanism : The mechanism involves the generation of reactive oxygen species (ROS) leading to DNA damage and subsequent cancer cell death.

Antimicrobial Activity

There is emerging evidence suggesting that pyrene derivatives possess antimicrobial properties.

  • Case Study : Research has shown that these compounds can inhibit the growth of various bacterial strains by disrupting their cell membranes .

Comparative Analysis

Property 4,5,9,10-Pyrenetetrone Similar Compounds
Antioxidant ActivityModerateHigh in some derivatives
Anticancer ActivityPromisingStrong in specific analogs
Antimicrobial ActivityPresentHigh in certain structures
Binding Mechanismπ-π stackingHydrophobic interactions

Synthesis and Characterization

Synthesis methods for obtaining 4,5,9,10-Pyrenetetrone include oxidation reactions starting from pyrene or its derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds.

Q & A

Q. What are the established synthetic routes for 4,5,9,10-pyrenetetrone derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves oxidation of pyrene precursors (e.g., pyrene-4,5-dione) using strong oxidizing agents like HNO₃/H₂SO₄ or KMnO₄ under controlled temperatures (60–90°C). Dihexyl side chains are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, requiring anhydrous conditions and palladium catalysts . Yield optimization (49–95%) depends on solvent polarity (e.g., THF vs. DMF), stoichiometric ratios, and reaction time. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is confirmed via melting point analysis and HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4,5,9,10-pyrenetetrone derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies proton environments and confirms dihexyl substitution patterns (δ 0.8–1.5 ppm for alkyl chains; aromatic protons at δ 7.5–8.5 ppm) .
  • FT-IR : Detects carbonyl stretching vibrations (1680–1720 cm⁻¹) and C-O bonds in the tetrone core .
  • Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., 262.22 g/mol for the base compound) and fragmentation patterns .
  • XRD : Resolves crystal packing and π-π stacking in solid-state studies .

Q. What are the key electrochemical properties of 4,5,9,10-pyrenetetrone relevant to organic electronics?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals two quasi-reversible redox couples (E₁/2 ≈ -1.2 V and -1.6 V vs. Ag/Ag⁺), attributed to sequential reduction of the tetrone core. These properties enable applications in lithium-ion batteries as high-potential cathodes. Researchers should optimize electrolyte compatibility (e.g., LiPF₆ in EC/DMC) to minimize side reactions .

Q. How does solubility in organic solvents impact device fabrication for 4,5,9,10-pyrenetetrone-based materials?

  • Methodological Answer : The dihexyl chains enhance solubility in nonpolar solvents (toluene, chloroform), facilitating solution-processed thin-film deposition (spin-coating, inkjet printing). Solvent choice affects film morphology: chloroform yields smoother layers (AFM roughness < 2 nm), while DMSO induces aggregation. Additives like 1,8-diiodooctane (1% v/v) improve crystallinity in OPV active layers .

Advanced Research Questions

Q. How can nitrogen doping modify the redox potential and stability of 4,5,9,10-pyrenetetrone for high-performance cathodes?

  • Methodological Answer : Introducing nitrogen dopants (e.g., 2N-1-pyrenetetrone) via Buchwald-Hartwig amination alters electron affinity. DFT calculations show a 0.3–0.5 V increase in redox potential due to electron-withdrawing effects. Stability is assessed via galvanostatic cycling (1C rate, 500 cycles) with post-mortem XPS to detect Li₂O/LiF passivation layers. Optimal doping sites (meta vs. para) are determined using Boltzmann factor analysis of thermodynamic stability .

Q. How to resolve contradictions in electrochemical data when 4,5,9,10-pyrenetetrone redox peaks are obscured by carbon nanotube (CNT) electrodes?

  • Methodological Answer : Baseline subtraction and differential pulse voltammetry (DPV) enhance peak resolution. Alternatively, use boron-doped diamond (BDD) electrodes with lower capacitive current. Cross-validate with in situ Raman spectroscopy to track quinone ↔ hydroquinone transitions at 1350–1600 cm⁻¹ .

Q. What computational approaches predict structure-property relationships for pyrenetetrone derivatives in optoelectronic devices?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis set calculates HOMO/LUMO levels, charge mobility (reorganization energy λ ≈ 0.3 eV), and exciton binding energy (< 0.5 eV). Molecular dynamics (MD) simulations model thin-film morphology. Correlate computational results with grazing-incidence XRD (GI-XRD) to validate π-stacking distances (3.4–3.6 Å) .

Q. What challenges arise in integrating 4,5,9,10-pyrenetetrone into MOFs, and how are they addressed?

  • Methodological Answer : Coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) is hindered by steric bulk from dihexyl chains. Use microwave-assisted synthesis (100°C, 30 min) with modulators (acetic acid) to improve crystallinity. Porosity (BET surface area > 1000 m²/g) is confirmed via N₂ adsorption at 77 K. Applications in photocatalysis require UV-vis spectroscopy to assess charge-transfer bands .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,9,10-Pyrenetetrone, 2,7-dihexyl-
Reactant of Route 2
4,5,9,10-Pyrenetetrone, 2,7-dihexyl-

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